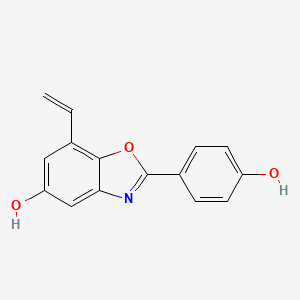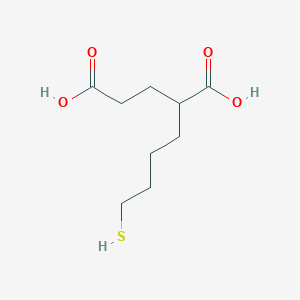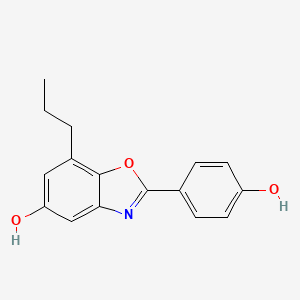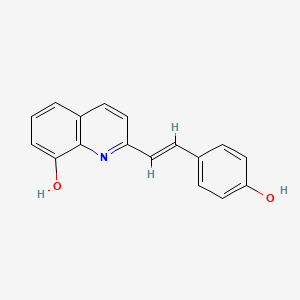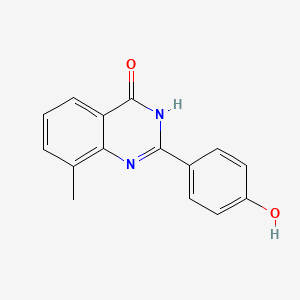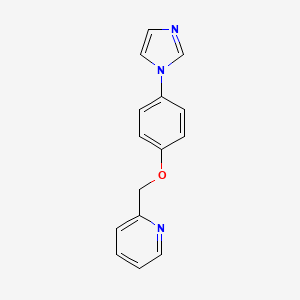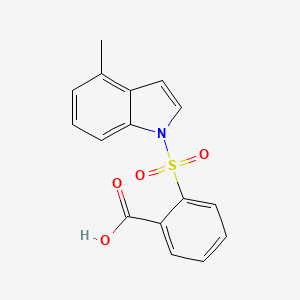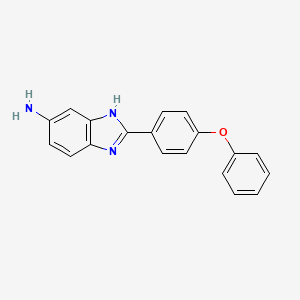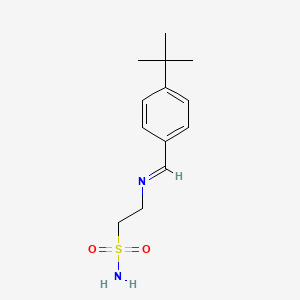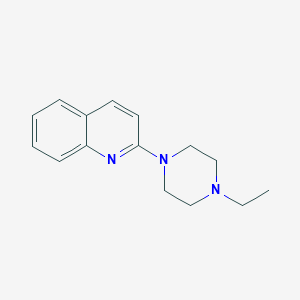
2-(4-Propylphenylsulfonyl)naphthalene-1,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-propylphenylsulfonyl)naphthalene-1,4-diol is a chemical compound characterized by its unique structure, which includes a naphthalene core substituted with a propylphenylsulfonyl group and two hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-propylphenylsulfonyl)naphthalene-1,4-diol can be achieved through a series of chemical reactions. One common method involves the dearomative 1,4-difunctionalization of naphthalenes via palladium-catalyzed tandem Heck/Suzuki coupling reactions . This process typically requires the use of ligands, bases, and solvents under specific conditions. For example, the reaction may involve the use of Pd(dba)2 as a catalyst, K2CO3 as a base, and toluene as a solvent at elevated temperatures (e.g., 120°C) for 24 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, scaling up the reaction, and ensuring the purity of the final product through techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-propylphenylsulfonyl)naphthalene-1,4-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield naphthoquinones, while reduction of the sulfonyl group may produce the corresponding sulfide.
Wissenschaftliche Forschungsanwendungen
2-(4-propylphenylsulfonyl)naphthalene-1,4-diol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of 2-(4-propylphenylsulfonyl)naphthalene-1,4-diol involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity . The pathways involved in its action depend on the specific biological context and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-(4-propylphenylsulfonyl)naphthalene-1,4-diol include other sulfonyl-naphthalene derivatives, such as:
- 2-(4-methylphenylsulfonyl)naphthalene-1,4-diol
- 2-(4-ethylphenylsulfonyl)naphthalene-1,4-diol
- 2-(4-butylphenylsulfonyl)naphthalene-1,4-diol
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The propyl group may confer distinct steric and electronic properties compared to other alkyl groups, affecting the compound’s interactions with molecular targets and its overall behavior in chemical reactions.
Eigenschaften
Molekularformel |
C19H18O4S |
|---|---|
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
2-(4-propylphenyl)sulfonylnaphthalene-1,4-diol |
InChI |
InChI=1S/C19H18O4S/c1-2-5-13-8-10-14(11-9-13)24(22,23)18-12-17(20)15-6-3-4-7-16(15)19(18)21/h3-4,6-12,20-21H,2,5H2,1H3 |
InChI-Schlüssel |
BCECDLBGKYFWCS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3C(=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



